molecular formula C16H18N4O4S2 B2483861 N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 868976-22-1

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2483861
CAS No.: 868976-22-1
M. Wt: 394.46
InChI Key: PJAWAGACMUHQKY-UHFFFAOYSA-N
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Description

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study details the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit useful properties for photodynamic therapy, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Another research focus is on the design, synthesis, and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors of human carbonic anhydrase isoenzymes, which are vital for various physiological functions. Although these compounds showed weak inhibition against tested isoforms, some are considered lead molecules for developing selective inhibitors, suggesting their potential in therapeutic applications (Mishra et al., 2016).

Anticancer and Antimicrobial Activities

Research into 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides synthesis shows moderate antitumor activity against malignant tumor cells, indicating the potential for anticancer drug development (Horishny & Matiychuk, 2020). Additionally, some derivatives have demonstrated significant antibacterial activity, suggesting their application in addressing bacterial infections (Gadad et al., 2000).

Corrosion Inhibition for Material Science

In material science, benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, showing that these inhibitors offer stability and higher inhibition efficiencies. These findings suggest applications in protecting materials from corrosion, highlighting a different application avenue for similar chemical compounds (Hu et al., 2016).

Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-2-3-13(21)18-15-19-20-16(26-15)25-9-14(22)17-10-4-5-11-12(8-10)24-7-6-23-11/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAWAGACMUHQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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